2-oxo(1,2,3,4,5-13C5)pentanedioic acid, commonly known as 2-ketoglutaric acid-13C5, is a stable isotopically labeled derivative of 2-ketoglutaric acid. This compound plays a crucial role in various biochemical processes, particularly in the citric acid cycle, and is utilized extensively in research settings for tracing metabolic pathways and studying enzyme functions. The compound's molecular formula is C5H6O5, with a molecular weight of approximately 151.06 g/mol. Its structure features two carboxylic acid groups and a ketone functional group.
The compound is classified under organic acids and belongs to the family of dicarboxylic acids. It is primarily sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The CAS registry number for this compound is 161096-83-9, and it is often referenced in scientific literature related to metabolic studies and organic synthesis.
The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid through methods such as carboxylation of labeled succinic acid derivatives.
The molecular structure of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid includes:
Property | Value |
---|---|
Molecular Formula | C5H6O5 |
Molecular Weight | 151.06 g/mol |
IUPAC Name | 2-oxo(1,2,3,4,5-13C5)pentanedioic acid |
InChI | InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key | KPGXRSRHYNQIFN-CVMUNTFWSA-N |
Canonical SMILES | C(CC(=O)O)C(=O)C(=O)O |
2-oxo(1,2,3,4,5-13C5)pentanedioic acid can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-oxo(1,2,3,4,5-13C5)pentanedioic acid primarily involves its role as an intermediate in the citric acid cycle. It serves as a substrate for various enzymes:
This conversion is vital for energy production and metabolic regulation within cells.
Property | Value |
---|---|
LogP | -0.9 |
Storage Conditions | -20°C (powder), -80°C (in solvent) |
The applications of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid are diverse and significant:
CAS No.: 125-66-6
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 3233-56-5